(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a decahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL typically involves multistep organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with 4-methylthiazole-5-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with decahydroisoquinoline in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated thiazole derivatives.
Scientific Research Applications
2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the decahydroisoquinoline moiety can influence the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Similar in structure but contains a furocoumarin moiety instead of a thiazole ring.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenyl group but has a different core structure.
Uniqueness
2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-DECAHYDROISOQUINOLIN-4A-OL is unique due to its combination of a thiazole ring, methoxyphenyl group, and decahydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C21H26N2O3S/c1-14-18(27-19(22-14)15-6-8-17(26-2)9-7-15)20(24)23-12-11-21(25)10-4-3-5-16(21)13-23/h6-9,16,25H,3-5,10-13H2,1-2H3 |
InChI Key |
JOLXPCXTAYUSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.